3-(3-Chloro-5-fluorophenyl)-3'-cyanopropiophenone
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Overview
Description
This usually includes the compound’s systematic name, common names, and structural formula. The compound’s role or use in industry or research is also often included.
Synthesis Analysis
This involves detailing the methods and conditions under which the compound can be synthesized, including the starting materials, reagents, catalysts, and reaction conditions.Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the physical arrangement of atoms in the compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity, the conditions under which it reacts, and the products of its reactions.Physical And Chemical Properties Analysis
This involves detailing the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as acidity, basicity, and reactivity).Scientific Research Applications
Synthesis and Structural Analysis
Research on related chloro- and fluoro-substituted compounds focuses on their synthesis and structural characterization. For instance, Satheeshkumar et al. (2017) synthesized 7-Chloro-9-(2'-chlorophenyl)-2,3-dihydroacridin-4(1H)-one and its fluorophenyl counterpart, analyzing their molecular geometry and chemical reactivity through various spectroscopic techniques and quantum chemical studies (Satheeshkumar et al., 2017).
Copolymerization and Material Properties
Kim et al. (1999) and Hussain et al. (2019) studied the copolymerization of similar trisubstituted ethylenes with styrene, examining their compositions, structures, and physical properties (Kim et al., 1999); (Hussain et al., 2019).
Application in Chiral Intermediates for Antidepressant Drugs
Y. Choi et al. (2010) investigated the use of a similar compound, 3-Chloro-1-phenyl-1-propanol, as a chiral intermediate in antidepressant drug synthesis, using Saccharomyces cerevisiae reductase for its asymmetric synthesis with high enantioselectivity (Y. Choi et al., 2010).
Chemical Reactivity and Potential Applications
The molecular electrostatic potential and frontier orbitals of compounds like 7-chloro-9-(2'-fluorophenyl)-2,3-dihydroacridin-4-(1H)-one have been calculated to identify chemically active sites, hinting at potential applications based on their chemical reactivity. These properties are crucial in understanding how such compounds interact in various chemical environments (Satheeshkumar et al., 2017).
Safety And Hazards
This involves detailing the compound’s toxicity, flammability, and environmental impact, as well as precautions that should be taken when handling it.
Future Directions
This involves discussing potential future research directions, such as new synthetic methods, applications, or investigations into the compound’s properties or reactivity.
I hope this general information is helpful. If you have a specific compound or topic you’d like information on, feel free to ask!
properties
IUPAC Name |
3-[3-(3-chloro-5-fluorophenyl)propanoyl]benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClFNO/c17-14-7-11(8-15(18)9-14)4-5-16(20)13-3-1-2-12(6-13)10-19/h1-3,6-9H,4-5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUUBEFBRCSMWRI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)CCC2=CC(=CC(=C2)Cl)F)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClFNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80644941 |
Source
|
Record name | 3-[3-(3-Chloro-5-fluorophenyl)propanoyl]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80644941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chloro-5-fluorophenyl)-3'-cyanopropiophenone | |
CAS RN |
898750-25-9 |
Source
|
Record name | 3-[3-(3-Chloro-5-fluorophenyl)propanoyl]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80644941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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